3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile
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Overview
Description
“3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C14H15N3O. It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles particularly useful in organic synthesis .
Synthesis Analysis
Pyrazoles, including “3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile”, are synthesized through a variety of methods. A huge variety of synthetic analogues have been reported over the years . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile” consists of a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole derivatives, including “3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile”, have been reported to undergo a variety of chemical reactions. For example, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities .Scientific Research Applications
Synthesis of Derivatives and Analogues
3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile has been a subject of interest in the synthesis of various organic compounds. For example, it can be transformed into 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and other derivatives through reactions with different nucleophilic reagents, such as hydrazine hydrate and hydroxylamine hydrochloride (Harb et al., 1989).
Catalysis and Synthesis Methods
The compound is also involved in catalysis and innovative synthesis methods. For instance, it has been used in the synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles via a one-pot four-component condensation reaction (Safaei‐Ghomi et al., 2015).
Molecular Structure Analysis
Studies have been conducted to understand the molecular structure of compounds derived from 3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile. For instance, analyses of crystal structures have been performed to reveal the conformation and bonding patterns of these compounds (Badshah et al., 2008).
Chemical Shifts and NMR Data
NMR (Nuclear Magnetic Resonance) spectroscopy has been used to analyze the chemical shifts and properties of pyrazole derivatives, which include 3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile derivatives (Cabildo et al., 1984).
Pharmaceutical Research
In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their potential biological activities, such as anticancer properties (Zheng et al., 2010).
Mechanism of Action
While the specific mechanism of action for “3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile” is not mentioned in the search results, pyrazole derivatives are known for their diverse pharmacological effects. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Future Directions
Pyrazole derivatives, including “3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile”, have attracted the attention of many researchers due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
3-[4-(hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9,18H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNSGTUNRNGITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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